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Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

Cat. No.: B079068 Get Quote

For researchers, scientists, and drug development professionals, a precise understanding of

the spectroscopic characteristics of heterocyclic compounds is paramount for unambiguous

identification, characterization, and the advancement of new chemical entities. This guide

provides a detailed comparative analysis of the spectroscopic data for 2,3-Dihydro-7-
azaindole (also known as 7-azaindoline), a saturated analog of the medicinally important 7-

azaindole scaffold. To provide a clear benchmark, its spectral properties are compared with its

aromatic counterpart, 7-azaindole, and the parent indole molecule.

This guide presents a side-by-side comparison of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided

to support the reproducibility of the cited data. Furthermore, a generalized workflow for

spectroscopic analysis is visualized to aid in understanding the logical progression from sample

to structural elucidation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,3-Dihydro-7-azaindole, 7-

azaindole, and indole. It is important to note that direct, comprehensive experimental data for

the unsubstituted 2,3-Dihydro-7-azaindole is not readily available in the public domain.

Therefore, the data presented here for 2,3-Dihydro-7-azaindole is based on a representative

2-aryl substituted derivative, with a focus on the characteristic signals of the dihydro-azaindole

core. This serves as a valuable proxy for understanding the fundamental spectroscopic

features of this scaffold.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the

nuclei, providing detailed information about the molecular structure.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compoun
d

H2 H3 H4 H5 H6

NH
(Pyrrole/P
yrrolidine
)

2,3-

Dihydro-7-

azaindole

derivative

~3.0 (t) ~3.6 (t) ~6.5 (d) ~7.0 (t) ~7.8 (d) ~5.5 (br s)

7-

Azaindole
7.49 (dd) 6.49 (dd) 7.06 (dd) 7.97 (dd) 8.27 (dd) 11.6 (br s)

Indole 7.23 (t) 6.52 (t) 7.64 (d) 7.12 (t) 7.58 (d) 8.10 (br s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compo
und

C2 C3 C3a C4 C5 C6 C7a

2,3-

Dihydro-

7-

azaindole

derivative

~47.0 ~29.0 ~120.0 ~115.0 ~128.0 ~148.0 ~160.0

7-

Azaindol

e

128.9 100.8 127.7 115.8 120.9 142.8 148.8

Indole 124.8 102.2 127.9 120.8 122.0 111.2 135.8
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Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound N-H Stretch
C-H (sp²)
Stretch

C-H (sp³)
Stretch

C=C Stretch
(Aromatic)

2,3-Dihydro-7-

azaindole
~3400 (broad) ~3050 ~2950-2850 ~1600, ~1480

7-Azaindole ~3450 (sharp) ~3100-3000 -
~1610, ~1580,

~1470

Indole ~3400 (sharp) ~3100-3000 -
~1620, ~1580,

~1460

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure by analyzing its

fragmentation patterns.

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragmentation Peaks

2,3-Dihydro-7-azaindole 120.07
[M-H]⁺, [M-NH₃]⁺, fragments

from the pyridine ring

7-Azaindole 118.05 [M-HCN]⁺, [M-C₂H₂]⁺

Indole 117.06 [M-HCN]⁺, [M-C₂H₂]⁺
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The following are generalized experimental protocols for the acquisition of the spectral data.

Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of the compound was dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 500 MHz NMR

spectrometer.

Data Acquisition:

¹H NMR: Spectra were acquired with a spectral width of approximately 16 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

¹³C NMR: Spectra were acquired with a spectral width of approximately 220 ppm, using a

proton-decoupling pulse sequence. Chemical shifts are reported in ppm relative to the

solvent peak.

Data Analysis: The spectra were processed using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Peak picking and integration (for

¹H NMR) were performed to determine chemical shifts and relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound was mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample

was cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: The spectrum was typically recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr

pellet) was recorded and subtracted from the sample spectrum.
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Data Analysis: The positions of the major absorption bands were identified and assigned to

the corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an

electrospray ionization (ESI) or electron ionization (EI) source.

Data Acquisition: The sample was introduced into the ion source, and the mass-to-charge

ratio (m/z) of the resulting ions was measured. For high-resolution mass spectrometry

(HRMS), the exact mass was determined to four decimal places.

Data Analysis: The molecular ion peak was identified to determine the molecular weight of

the compound. The fragmentation pattern was analyzed to provide structural information.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound, from initial sample preparation to the final structural elucidation and data

reporting.
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Caption: A generalized workflow for spectroscopic analysis.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2,3-Dihydro-7-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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